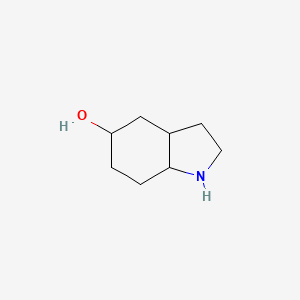

octahydro-1H-indol-5-ol

Description

Octahydro-1H-indol-5-ol is a hydrogenated derivative of indole, characterized by a fully saturated bicyclic structure (octahydroindole) with a hydroxyl group at the 5-position.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indol-5-ol |

InChI |

InChI=1S/C8H15NO/c10-7-1-2-8-6(5-7)3-4-9-8/h6-10H,1-5H2 |

InChI Key |

PWWFNVMSRVDWNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CCN2)CC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indol-5-ol can be achieved through various methods. One common approach involves the hydrogenation of indole derivatives under high pressure and in the presence of a catalyst such as palladium on carbon. This process reduces the double bonds in the indole ring, resulting in the formation of the octahydroindole structure. The hydroxyl group can then be introduced through selective oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-indol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group, resulting in a fully saturated indole ring.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated indole derivatives.

Substitution: Formation of various substituted octahydroindole derivatives.

Scientific Research Applications

Chemistry: Octahydro-1H-indol-5-ol is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them useful in drug discovery and development.

Medicine: The compound and its derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders. Their ability to modulate specific biological pathways makes them attractive candidates for therapeutic development.

Industry: this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of octahydro-1H-indol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the indole ring system allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can result in the inhibition or activation of specific biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares octahydro-1H-indol-5-ol with key analogs:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | C₈H₁₃NO | 139.19 | N/A | ~10.1 | 1.20 |

| 1H-Indol-5-ol (5-hydroxyindole) | C₈H₇NO | 133.15 | 245–250 | 9.85–10.10 | 1.34 |

| 5-Methoxy-1H-indole | C₉H₉NO | 147.18 | 128–130 | 9.50 | 1.86 |

| 5-Bromo-1H-indole | C₈H₆BrN | 196.05 | 150–152 | N/A | 2.91 |

Key Observations :

- Hydrogenation Effects : this compound’s saturated structure reduces aromaticity, increasing hydrophobicity (LogP ~1.20) compared to 1H-indol-5-ol (LogP ~1.34) .

- Substituent Influence : Electron-withdrawing groups (e.g., Br in 5-bromo-1H-indole) elevate molecular weight and LogP, while methoxy groups (5-methoxy-1H-indole) enhance solubility in organic solvents .

This compound

1H-Indol-5-ol Derivatives

- 5-Hydroxyindole : Synthesized via hydroxylation of indole using directed metalation or enzymatic oxidation .

- 3-Substituted Imidazoindoles : Prepared via condensation of indole-3-carboxaldehyde with amines, followed by cyclization (e.g., compound 77: 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole) .

- Triazinoquinoxaline Derivatives: Synthesized by refluxing indole precursors with triazinoquinoxaline hydrazines in acetic acid (e.g., compound 42 in ) .

Stability and Reactivity

- Aromatic vs. Saturated Systems : 1H-Indol-5-ol’s aromatic ring confers stability but limits metabolic resistance. This compound’s saturated structure may reduce oxidative degradation .

- Hydroxyl Group Reactivity : The 5-OH group in both compounds participates in hydrogen bonding and conjugation, influencing solubility and receptor binding. Methoxy or bromo substituents alter electronic profiles, affecting reactivity in substitution reactions .

Biological Activity

Octahydro-1H-indol-5-ol, a bicyclic organic compound belonging to the indole family, has garnered significant attention in recent years due to its diverse biological activities. This compound, characterized by a saturated octahydroindole structure with a hydroxyl group at the 5-position, exhibits potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , which reflects its unique arrangement of carbon and nitrogen atoms. The fully hydrogenated indole ring system results in a mixture of diastereomers, imparting specific chemical and biological properties distinct from other indole derivatives.

Biological Activities

Research has indicated that this compound and its derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : The compound has demonstrated promising anticancer effects in various cell lines. For instance, it can induce apoptosis in cancer cells via modulation of specific pathways, including caspase activation and cell cycle arrest .

- Anti-inflammatory Effects : this compound derivatives have been investigated for their ability to reduce inflammation, which is critical in the treatment of chronic inflammatory diseases.

The mechanism of action involves the interaction of this compound with specific molecular targets, such as receptors and enzymes. These interactions can modulate enzyme activity, leading to biological effects such as:

- Inhibition of Enzymes : The compound may inhibit enzymes associated with cell proliferation, contributing to its anticancer properties.

- Receptor Binding : It can bind to various receptors, influencing signaling pathways related to inflammation and apoptosis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A notable study explored the effects of this compound on human osteosarcoma cells (143B). The compound was found to promote apoptosis through increased Bax/Bcl-2 ratio and PARP cleavage while inducing G2/M phase arrest. Additionally, it inhibited cell migration and invasion at non-cytotoxic concentrations, highlighting its potential as a therapeutic agent for osteosarcoma treatment .

Q & A

Q. What are the optimized synthetic routes for octahydro-1H-indol-5-ol, and how do reaction conditions influence yield?

Methodological Answer:

- Multi-step synthesis often involves cyclization of indole precursors under reductive conditions. For example, hydrogenation of aromatic indole derivatives using catalysts like Pd/C or PtO₂ under high-pressure H₂ can yield octahydro derivatives .

- Critical parameters : Temperature (e.g., 50–100°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (5–10% w/w) significantly impact stereochemical outcomes and purity. Incomplete reduction may lead to partially saturated by-products, requiring chromatographic purification (e.g., silica gel with EtOAc/hexanes) .

- Yield optimization : Lower temperatures (e.g., 60°C) and longer reaction times (12–24 hrs) improve selectivity for the fully saturated product.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key for confirming stereochemistry and hydroxyl positioning. For example, hydroxyl protons typically appear as broad singlets (δ 8.6–9.0 ppm in DMSO-d6), while bridgehead hydrogens show complex splitting patterns .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 153.16 g/mol for C₉H₁₅NO) and fragmentation patterns .

- Computational tools : Predict physicochemical properties (e.g., PSA = 67.09 Ų, logP = 1.2) using software like Gaussian or ACD/Labs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats are mandatory due to potential irritant properties .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and consult SDS for first-aid guidelines .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?

Methodological Answer:

- Chiral catalysts : Use enantioselective hydrogenation with Rh(I)- or Ir(I)-based catalysts to control bridgehead stereocenters .

- Dynamic NMR : Monitor conformational equilibria in solution to identify dominant stereoisomers .

- X-ray crystallography : Resolve absolute configurations of crystalline intermediates (e.g., 30% yield crystals from hot EtOAc recrystallization) .

Q. What methodologies elucidate the pharmacological mechanisms of this compound in biological systems?

Methodological Answer:

- In vitro assays : Test estrogenic activity via rat uterine tissue models (e.g., abnormal estrous cycles at 10–50 µM doses) .

- Molecular docking : Simulate interactions with receptors (e.g., estrogen receptor-α) using AutoDock Vina to identify binding motifs.

- Metabolic stability : Use hepatic microsome assays (human/rat) to evaluate CYP450-mediated oxidation pathways .

Q. How can contradictory data on this compound’s biological activity be resolved?

Methodological Answer:

- Reproducibility checks : Validate assays using standardized protocols (e.g., CONSORT-EHEALTH guidelines for data transparency) .

- Batch variability analysis : Compare purity (HPLC ≥98%) and stereochemical consistency across synthetic batches .

- Meta-analysis : Aggregate data from PubChem, CAS Common Chemistry, and peer-reviewed studies to identify trends (e.g., antiviral activity vs. estrogenic effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.